alpha-Methyl-DL-methionine finds application in specific research areas:
Alpha-Methyl-DL-methionine is a synthetic derivative of the amino acid methionine, characterized by the addition of a methyl group at the alpha position. Its chemical formula is C₆H₁₃NO₂S, and it has a CAS number of 2749-07-7. This compound functions primarily as a methionine antagonist, which means it can inhibit the biological activities associated with methionine, including protein synthesis and methylation reactions. Alpha-Methyl-DL-methionine is utilized in various biochemical studies, particularly in exploring the mechanisms of methionine-related pathways and their implications in neurological conditions such as seizures .
Notably, alpha-Methyl-DL-methionine can also interact with other compounds in metabolic pathways, influencing the synthesis of cysteine and homocysteine through its antagonistic properties .
Alpha-Methyl-DL-methionine exhibits significant biological activity, particularly as a methionine antagonist. Its primary actions include:
The synthesis of alpha-Methyl-DL-methionine typically involves:
These synthetic routes are essential for producing alpha-Methyl-DL-methionine for research and pharmaceutical applications .
Alpha-Methyl-DL-methionine has several applications in research and potential therapeutic contexts:
Studies examining the interactions of alpha-Methyl-DL-methionine have revealed:
These interactions underscore its importance in both basic research and clinical applications .
Several compounds share structural or functional similarities with alpha-Methyl-DL-methionine. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Methionine | C₅H₁₁NO₂S | Essential amino acid involved in protein synthesis. |
S-Adenosylmethionine | C₁₄H₁₉N₃O₁₃S | Methyl donor involved in numerous methylation reactions. |
Methionine Sulfoximine | C₅H₁₁NO₃S | Inhibits glutamate decarboxylase; linked to seizures. |
Alpha-Methyl-DL-methionine is unique due to its specific role as a methionine antagonist, which differentiates it from other compounds that either serve as precursors or active participants in metabolic pathways. Unlike methionine itself, which is essential for various physiological functions, alpha-Methyl-DL-methionine's antagonistic nature allows it to modulate these functions, providing insights into metabolic regulation and potential therapeutic avenues .
Alpha-Methyl-DL-methionine is systematically named 2-amino-2-methyl-4-methylsulfanylbutanoic acid, with the molecular formula C₆H₁₃NO₂S (molecular weight: 163.24 g/mol). This designation reflects its structural identity as a methionine derivative with a methyl group substituted at the alpha-carbon, alongside a methylthio group at the fourth carbon of the butanoic acid backbone. Key synonyms include alpha-Methyl-DL-methionine, 2-Methyl-DL-methionine, and DL-Methionine, 2-methyl-, with the CAS number 2749-07-7.
The DL notation indicates a racemic mixture of the D- and L-enantiomers, each bearing the alpha-methyl substitution. The stereochemistry is defined by the configuration at the chiral carbon (C2), which is shared between the amino and methyl groups. The D-enantiomer adopts the (2R)-configuration, while the L-enantiomer follows the (2S)-configuration. This racemic composition contrasts with enantiopure forms, such as D-Methionine or L-Methionine, where stereospecificity governs metabolic and enzymatic interactions.
Alpha-Methyl-DL-methionine crystallizes in the orthorhombic space group Pbca at temperatures above 326 K, transitioning from the β-form (low-temperature phase) to the α-form (high-temperature phase). Key crystal parameters include:
Parameter | Value (α-phase) | Temperature |
---|---|---|
Space group | Pbca | 340 K |
Unit cell dimensions | a = 17.0159 Å, b = 10.8347 Å, c = 19.1795 Å | -100°C (β-phase) |
Hydrogen-bonding motif | N–H⋯O sheets | 340 K |
The α-phase exhibits a minor side-chain disorder (occupancy 0.0491), where the N–C–C–C torsion adopts a gauche+ conformation (~60°) instead of the typical gauche− arrangement. This disorder is less pronounced in enantiopure methionine analogues, highlighting the structural flexibility imparted by the DL configuration.
Alpha-Methyl-DL-methionine differs structurally from methionine and its derivatives in substitution patterns and crystal packing. Below is a comparative analysis:
Property | Methionine (C₅H₁₁NO₂S) | Alpha-Methyl-DL-Methionine (C₆H₁₃NO₂S) | S-Methylmethionine (C₆H₁₅NO₂S²⁺) |
---|---|---|---|
Side-chain substitution | Methylthio (C4) | Alpha-methyl (C2) + methylthio (C4) | Sulfonium methyl (C1) + methylthio (C4) |
Key functional groups | –NH₂, –COOH, –SCH₃ | –NH₂, –COOH, –SCH₃, –CH₃ (C2) | –NH₃⁺, –COO⁻, –S+(CH₃)₂ |
Crystal symmetry | Monoclinic (β-phase) | Orthorhombic (α-phase) | Monoclinic (zwitterionic) |
Hydrogen-bonding | N–H⋯O sheets | N–H⋯O sheets with side-chain disorder | N–H⋯O and N+–H⋯O interactions |
Alpha-Methyl-DL-methionine serves as a methionine antagonist, competing with methionine in enzymatic reactions and metabolic pathways. Its structural similarity to methionine enables it to inhibit methionine sulfoximine-sensitive enzymes, such as glutamine synthetase, though its racemic nature may reduce stereospecific interactions.
The compound is synthesized via chemical modification of methionine, often involving methylation at the alpha-carbon under controlled stereochemical conditions. Derivatives like Boc-alpha-methyl-DL-methionine (C₁₁H₂₁NO₄S, CAS 75691-21-3) and Fmoc-alpha-methyl-DL-methionine (C₂₁H₂₃NO₄S, CAS 147108-43-8) are used in peptide synthesis and solid-phase peptide synthesis (SPPS).
Key challenges include: